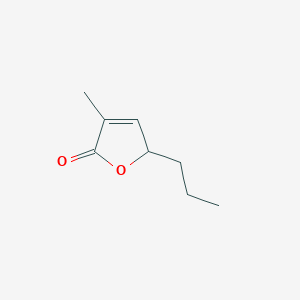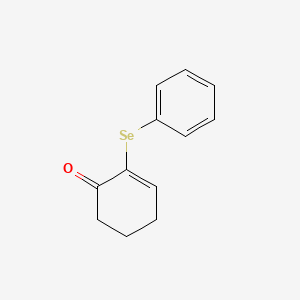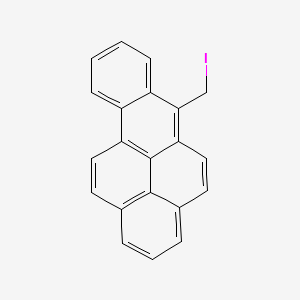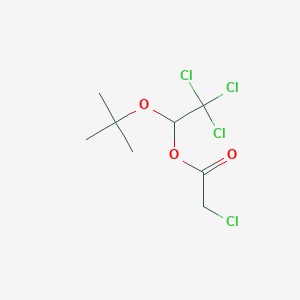
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate is an organic compound characterized by its unique structure, which includes a tert-butoxy group, a trichloroethyl group, and a chloroacetate group
Métodos De Preparación
The synthesis of 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate typically involves the reaction of tert-butyl alcohol with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with chloroacetic acid to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the trichloroethyl group can yield less chlorinated derivatives or even dechlorinated products.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate exerts its effects involves the reactivity of its functional groups. The chloroacetate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trichloroethyl group can participate in redox reactions, altering the oxidation state of the compound and its reactivity. These interactions with molecular targets and pathways are crucial for its applications in various fields.
Comparación Con Compuestos Similares
1-tert-Butoxy-2,2,2-trichloroethyl chloroacetate can be compared with similar compounds such as:
tert-Butyl chloride: Similar in having a tert-butyl group but lacks the trichloroethyl and chloroacetate groups.
1-tert-Butoxy-2-ethoxyethane: Contains a tert-butoxy group but differs in having an ethoxyethane group instead of trichloroethyl and chloroacetate groups.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group and is used in different applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Propiedades
Número CAS |
53256-57-8 |
|---|---|
Fórmula molecular |
C8H12Cl4O3 |
Peso molecular |
298.0 g/mol |
Nombre IUPAC |
[2,2,2-trichloro-1-[(2-methylpropan-2-yl)oxy]ethyl] 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl4O3/c1-7(2,3)15-6(8(10,11)12)14-5(13)4-9/h6H,4H2,1-3H3 |
Clave InChI |
YDFZHVSIIXQYPC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(C(Cl)(Cl)Cl)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide](/img/structure/B14633513.png)
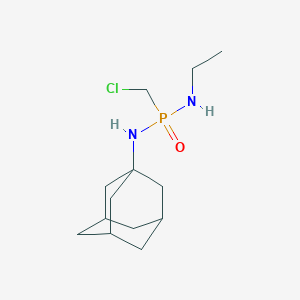
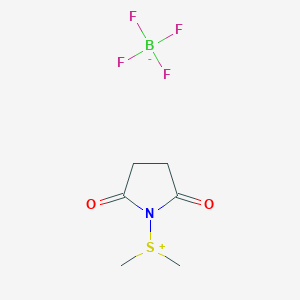
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-methyl-](/img/structure/B14633520.png)
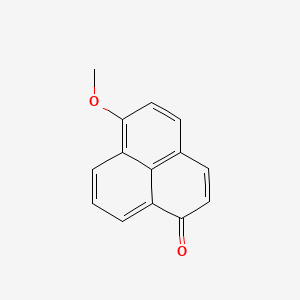
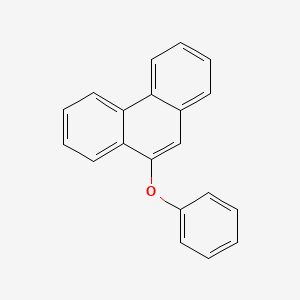
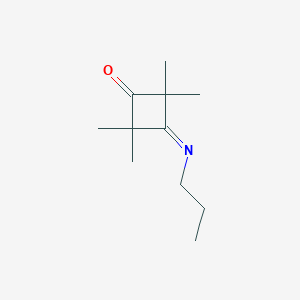
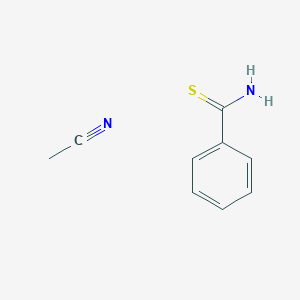
![6-[(Hexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14633554.png)
